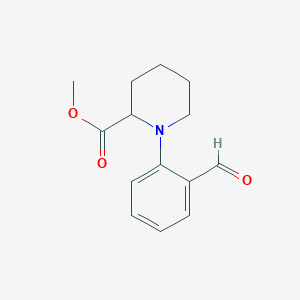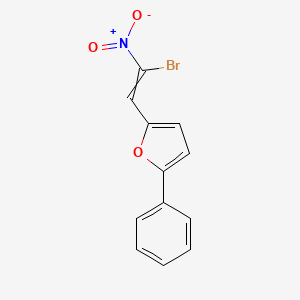
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a furan ring substituted with a bromo-nitroethenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran typically involves a multi-step process starting from furfural. One common method involves the reaction of furfural with bromonitromethane in the presence of a primary amine or primary amine salt as a catalytic agent. This reaction produces an intermediate product, which is then dehydrated in the presence of acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions include various substituted furans, amines, and other functionalized derivatives .
Scientific Research Applications
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is of particular interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(2-bromo-2-nitrovinyl)furan
- 2-Nitro-5-(2-bromo-2-nitrovinyl)furan
- 2-Bromo-5-(2-nitrovinyl)furan
Uniqueness
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran is unique due to the presence of both a bromo and a nitro group on the ethenyl moiety, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
918429-23-9 |
|---|---|
Molecular Formula |
C12H8BrNO3 |
Molecular Weight |
294.10 g/mol |
IUPAC Name |
2-(2-bromo-2-nitroethenyl)-5-phenylfuran |
InChI |
InChI=1S/C12H8BrNO3/c13-12(14(15)16)8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
UXXXZEXDHRHEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605391.png)
![1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene](/img/structure/B12605401.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)
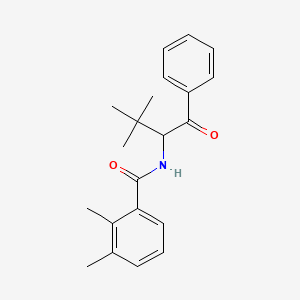

![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)
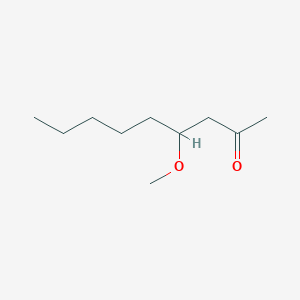
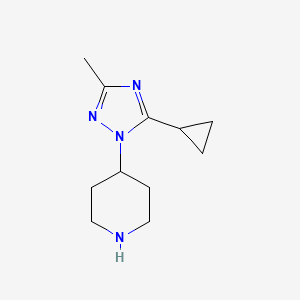
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
